

Nifursol-13C6 CAS number and molecular weight

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Compound of Interest

Compound Name: Nifursol-13C6

Cat. No.: B14862840

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Technical Guide: Nifursol-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Nifursol-13C6**, a stable isotope-labeled internal standard essential for the accurate quantification of the veterinary antibiotic Nifursol. This document outlines its chemical properties, provides a detailed experimental protocol for its use in analytical methods, and illustrates its metabolic context and analytical workflow through diagrams.

Core Data Presentation

The accurate identification of **Nifursol-13C6** is critical for its application in quantitative analysis. There are two distinct isotopically labeled Nifursol products commercially available, which can be a source of confusion. The data presented below pertains to **Nifursol-13C6**, which is the direct isotopically labeled analog of Nifursol.

Property	Value	Source(s)
Chemical Name	(E)-2-hydroxy-3,5-dinitro-N'-((5-nitrofur-2-yl)methylene)(benzo-13C6)hydrazide	[1]
CAS Number	Not Available	[1][2]
Molecular Formula	C ₆ ¹³ C ₆ H ₇ N ₅ O ₉	[1][2]
Molecular Weight	371.17 g/mol	[1][2]
Appearance	Light yellow to yellow solid	[3]

Note: Another compound, "Nifursol Impurity 1-13C6," possesses a distinct CAS number (2841997-57-5), molecular formula (C₈¹³C₆H₉N₅O₈), and molecular weight (381.21 g/mol) [4][5]. Users should verify the product specifications with their supplier.

Experimental Protocols

Nifursol-13C6 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Nifursol and its primary metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH), in complex matrices such as animal tissues. The following is a representative protocol for the analysis of Nifursol's tissue-bound metabolite, DNSH, adapted from established methodologies[6][7][8][9].

Objective: To quantify the concentration of DNSH in animal tissue using **Nifursol-13C6** as an internal standard.

Materials:

- Homogenized animal tissue (e.g., muscle, liver)
- **Nifursol-13C6** standard solution
- DNSH analytical standard
- Hydrochloric acid (HCl)

- 2-Nitrobenzaldehyde (2-NBA) derivatizing agent
- Ethyl acetate
- Methanol
- Water, LC-MS grade
- Trisodium phosphate buffer
- Sodium hydroxide (NaOH)
- Solid Phase Extraction (SPE) cartridges (e.g., HLB)

Procedure:

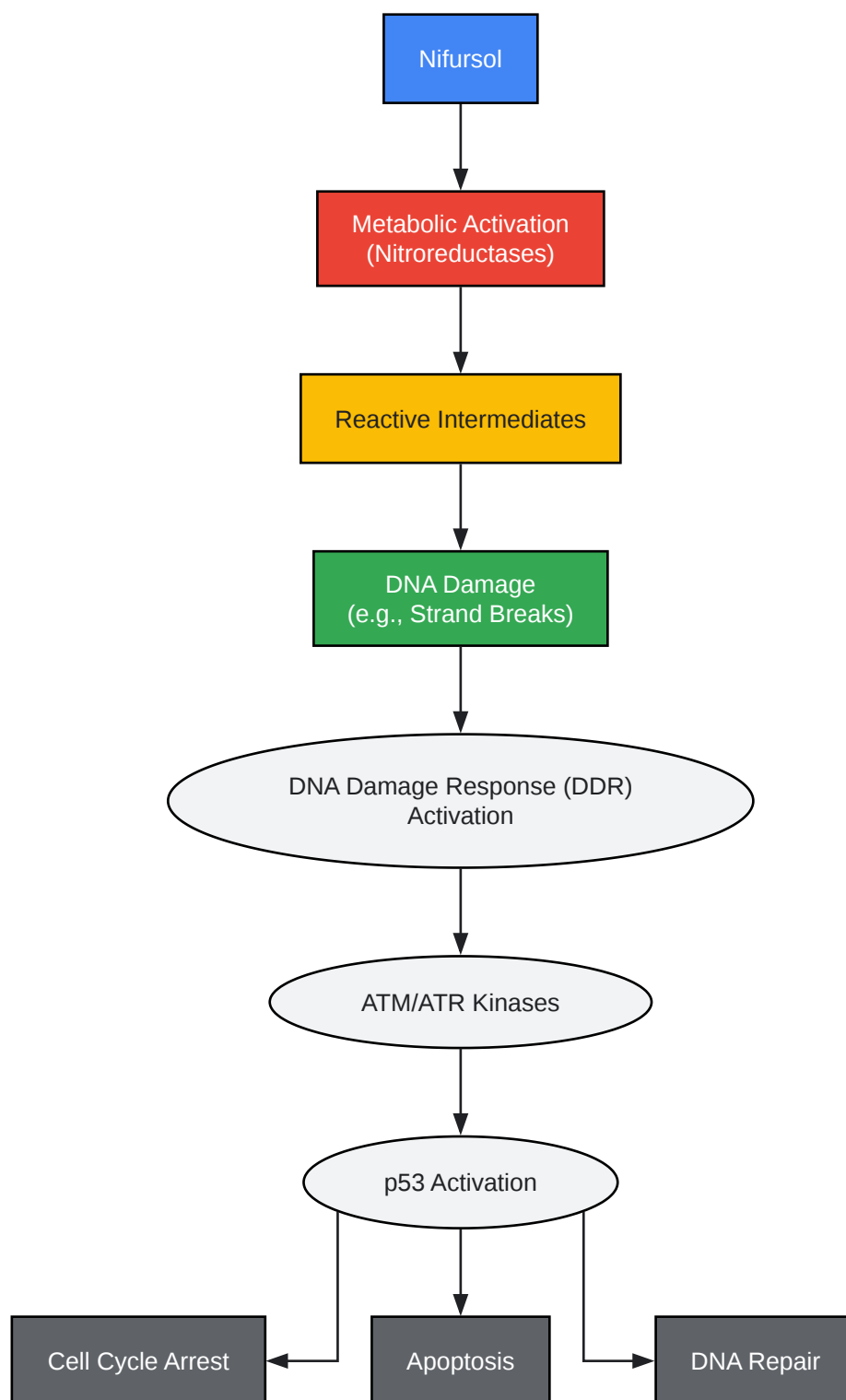
- Sample Preparation and Fortification:
 - Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.
 - Spike the sample with a known concentration of **Nifursol-13C6** internal standard solution.
- Hydrolysis and Derivatization:
 - Add 10 mL of 0.125 N HCl to the tissue sample.
 - Add 200 μ L of 100 mM 2-NBA in methanol.
 - Incubate the mixture overnight (approximately 16 hours) at 37°C with agitation to hydrolyze the tissue-bound metabolites and derivatize the released DNSH.
- Neutralization and Extraction:
 - Neutralize the sample to a pH of approximately 7.0-7.5 using trisodium phosphate buffer and NaOH[7][9].
 - Add 15 mL of ethyl acetate and perform a liquid-liquid extraction by vortexing.
 - Centrifuge to separate the phases and collect the ethyl acetate supernatant.

- Solid Phase Extraction (SPE) Cleanup:
 - Condition an SPE cartridge with ethyl acetate, methanol, and water.
 - Load the ethyl acetate extract onto the SPE cartridge.
 - Wash the cartridge with water and a methanol/water solution to remove interferences.
 - Elute the derivatized analyte and internal standard with ethyl acetate.
- Final Sample Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase A and B).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Employ a suitable C18 or phenyl-hexyl column for chromatographic separation.
 - Use a gradient elution with mobile phases typically consisting of ammonium formate in water and methanol[10].
 - Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of derivatized DNSH and the derivatized **Nifursol-13C6** internal standard.
- Quantification:
 - Construct a calibration curve using known concentrations of the DNSH analytical standard spiked with the internal standard.
 - Calculate the concentration of DNSH in the tissue sample based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Signaling Pathway

The genotoxicity of Nifursol is a significant aspect of its mechanism of action. While the complete signaling cascade is not fully elucidated, a plausible pathway involves the metabolic activation of Nifursol to reactive intermediates that induce DNA damage, subsequently triggering cellular DNA damage response (DDR) pathways[11][12][13].

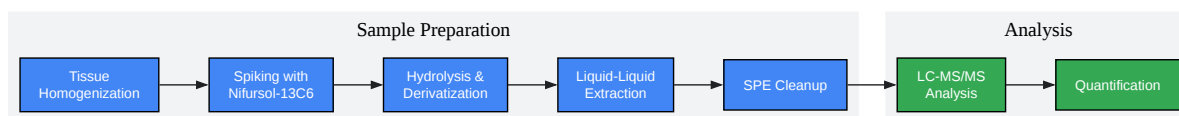


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Caption: Proposed signaling pathway for Nifursol-induced genotoxicity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Nifursol's metabolite (DNSH) in tissue samples using **Nifursol-13C6** as an internal standard.



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Caption: Experimental workflow for DNSH quantification with **Nifursol-13C6**.

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References

1. Nifursol-13C6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
2. hpc-standards.com [hpc-standards.com]
3. Nifursol-13C6 [chemicalbook.com]
4. theclinivex.com [theclinivex.com]
5. clinivex.com [clinivex.com]
6. researchgate.net [researchgate.net]
7. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
8. Determination of nitrofurantoin metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]
- 10. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofurantoin drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. food.ec.europa.eu [food.ec.europa.eu]
- 12. Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
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